

ATTO 565 Biotin: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

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For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of **ATTO 565 biotin**, a versatile fluorescent probe. This document details its spectral properties, experimental applications, and the underlying principles of its use in various research methodologies.

ATTO 565 biotin is a fluorescent label that belongs to the rhodamine class of dyes.^[1] It is characterized by its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.^[1] These properties make it a valuable tool for a wide range of applications in life sciences, particularly in single-molecule detection and high-resolution microscopy.^[1] The biotin moiety allows for highly specific and strong binding to avidin and streptavidin, forming the basis of its utility in numerous detection and labeling techniques.^{[2][3]}

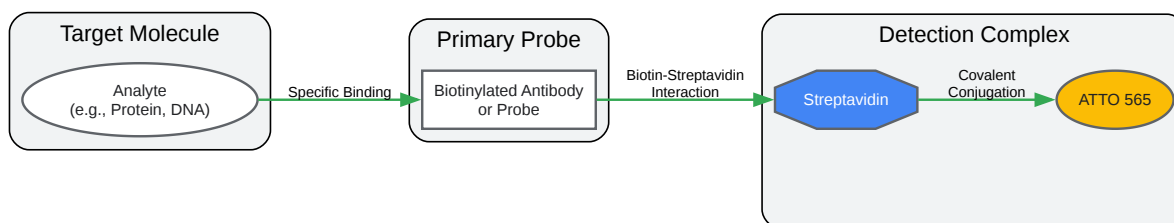
Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its specific spectral and physical characteristics. **ATTO 565 biotin** exhibits properties that make it suitable for various fluorescence-based assays. A summary of these quantitative data is presented below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	563-565 nm	[2]
Emission Maximum (λ_{em})	590-592 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2]
Fluorescence Quantum Yield (η_{fl})	90%	[2]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[2]
Molecular Formula	C ₄₆ H ₅₇ CIN ₆ O ₁₀ S	
Molecular Weight	921.50 g/mol	

Principles of Detection: The Biotin-Streptavidin Interaction

The functionality of **ATTO 565 biotin** in most applications hinges on the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin, a tetrameric protein, has four high-affinity binding sites for biotin.[5] This interaction is one of the strongest known biological interactions, with a dissociation constant (K_d) in the order of 10^{-14} M.[4] This robust binding allows for a versatile two-step detection strategy. First, a biotinylated molecule (like an antibody or a nucleic acid probe) is used to bind to the target of interest. Subsequently, a streptavidin-conjugate, in this case, fluorescently labeled with ATTO 565, is introduced to bind to the biotin, thereby providing a detectable fluorescent signal at the target's location. This system also offers inherent signal amplification, as one biotinylated primary molecule can be bound by a streptavidin-ATTO 565 conjugate which may have multiple fluorophores, or multiple streptavidin conjugates can bind to a target with multiple biotinylation sites.



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Caption: General principle of biotin-streptavidin based detection.

Experimental Protocols and Applications

ATTO 565 biotin is a versatile tool applicable to a range of standard laboratory techniques. Below are detailed methodologies for its use in fluorescence microscopy, flow cytometry, and western blotting.

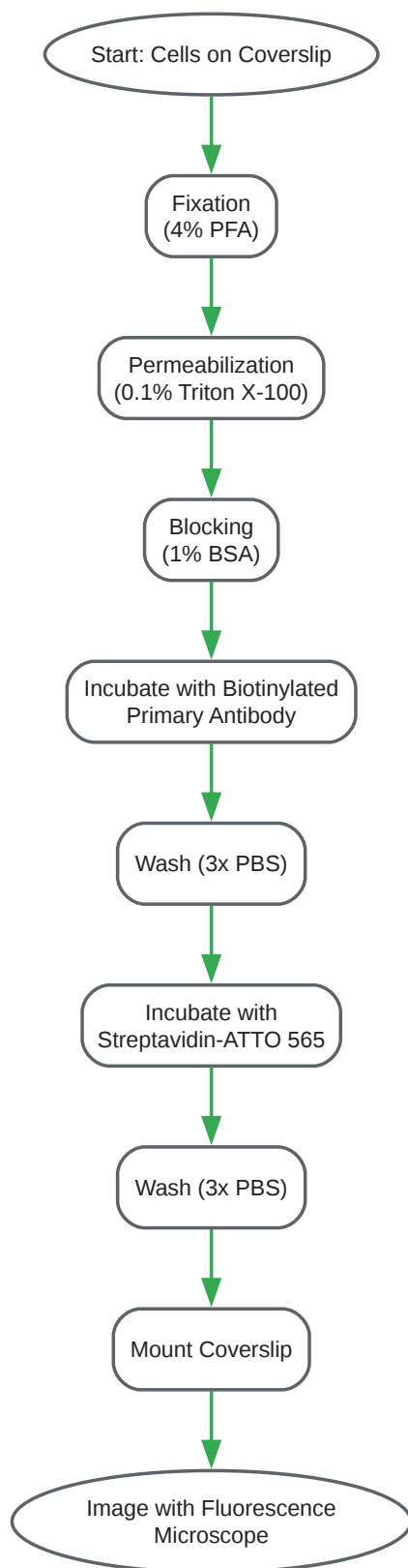
Fluorescence Microscopy

ATTO 565 biotin is well-suited for various high-resolution microscopy techniques, including PALM, dSTORM, and STED.[2] The following is a general protocol for immunofluorescence staining.

Methodology:

- **Cell Preparation:** Grow cells on sterile glass coverslips to the desired confluency.
- **Fixation:** Wash cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
- **Blocking:** Wash cells again with PBS and block non-specific binding sites by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

- **Primary Antibody Incubation:** Incubate the cells with a biotinylated primary antibody specific to the target of interest, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS to remove unbound primary antibody.
- **Streptavidin-ATTO 565 Incubation:** Incubate the cells with streptavidin-ATTO 565, diluted in the blocking buffer (typically at a concentration of 1-5 µg/mL), for 1 hour at room temperature, protected from light.
- **Final Washes and Mounting:** Wash the cells three times with PBS, with an optional counterstain (e.g., DAPI for nuclear staining) in the second wash. Mount the coverslips onto microscope slides using an appropriate mounting medium.
- **Imaging:** Visualize the samples using a fluorescence microscope equipped with appropriate filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).



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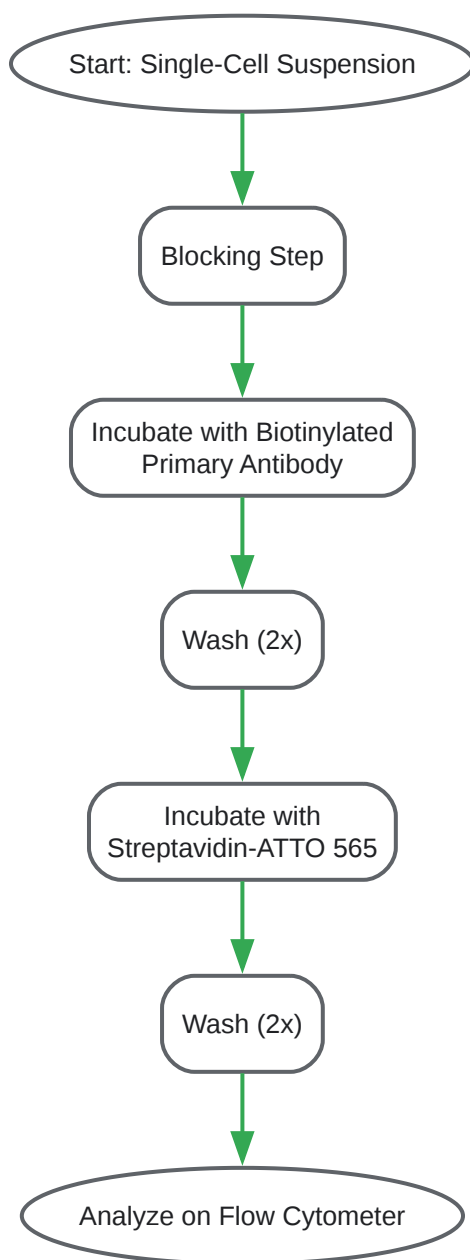
Caption: Workflow for immunofluorescence using **ATTO 565 biotin**.

Flow Cytometry

In flow cytometry, **ATTO 565 biotin** can be used for the detection of cell surface or intracellular antigens.

Methodology:

- **Cell Preparation:** Prepare a single-cell suspension from your sample (e.g., cultured cells, blood samples).
- **Blocking:** Resuspend the cells in a blocking buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide) and incubate for 15 minutes on ice to block non-specific binding.
- **Primary Antibody Incubation:** Incubate the cells with a biotinylated primary antibody at a predetermined optimal concentration for 30-60 minutes on ice, protected from light.
- **Washing:** Wash the cells twice with cold FACS buffer by centrifugation.
- **Streptavidin-ATTO 565 Incubation:** Resuspend the cell pellet in FACS buffer containing the appropriate dilution of streptavidin-ATTO 565 and incubate for 30 minutes on ice, protected from light.
- **Final Washes:** Wash the cells twice with cold FACS buffer.
- **Analysis:** Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with a laser and detectors suitable for ATTO 565 (e.g., a yellow-green laser at 561 nm for excitation).



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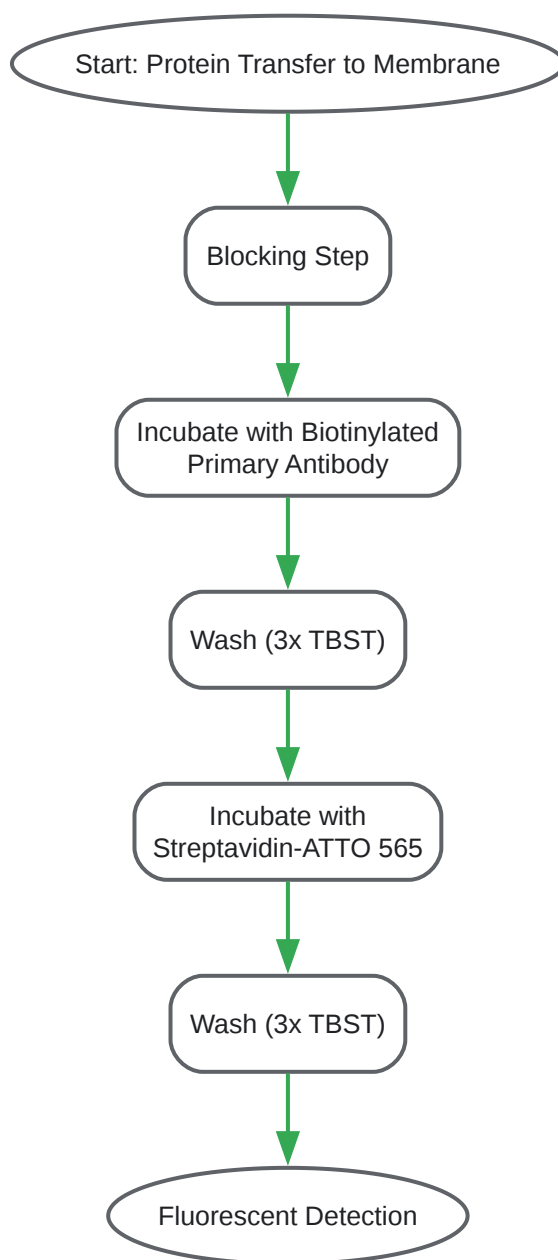
Caption: Workflow for flow cytometry using **ATTO 565 biotin**.

Western Blotting

ATTO 565 biotin can be used for the fluorescent detection of proteins on a western blot membrane.

Methodology:

- **Protein Separation and Transfer:** Separate your protein sample using SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a biotinylated primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Streptavidin-ATTO 565 Incubation:** Incubate the membrane with streptavidin-ATTO 565 diluted in the blocking buffer for 1 hour at room temperature with gentle agitation, protected from light.
- **Final Washes:** Wash the membrane three times for 10 minutes each with TBST to remove unbound conjugate.
- **Detection:** Image the blot using a fluorescence imaging system with the appropriate excitation and emission filters for ATTO 565.



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Caption: Workflow for Western blotting using **ATTO 565 biotin**.

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